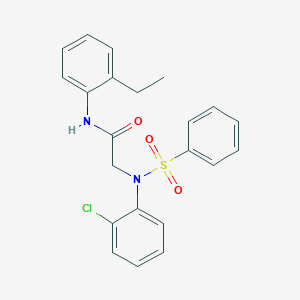![molecular formula C17H18ClNO4S B411431 Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333453-05-7](/img/structure/B411431.png)
Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate is an organic compound with a complex structure, featuring a sulfonyl group, a chloro-substituted aromatic ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-4-methylaniline in the presence of a base such as pyridine.
Coupling with methyl 2-bromoacetate: The sulfonyl chloride intermediate is then reacted with methyl 2-bromoacetate in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The aromatic rings and sulfonyl group can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-chloro-4-methylphenyl)acetate: Lacks the sulfonyl group, making it less reactive.
Methyl 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate: Similar structure but without the chloro substitution, affecting its reactivity and applications.
Uniqueness
Methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate is unique due to the presence of both the sulfonyl and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12-4-8-15(9-5-12)24(21,22)19(11-17(20)23-3)14-7-6-13(2)16(18)10-14/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFCYIJQCMPLNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411350.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B411351.png)
![N,N-diethyl-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411352.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B411354.png)
![2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411355.png)
![N-(2,4-dimethoxyphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411358.png)
![N-(tert-butyl)-2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411359.png)
![N-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B411360.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B411364.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide](/img/structure/B411365.png)
![N-Benzyl-2-[(4-chlorophenyl)sulfanyl]-N-methylacetamide](/img/structure/B411366.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411369.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411371.png)
